molecular formula C16H17NO5S B288153 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Numéro de catalogue B288153
Poids moléculaire: 335.4 g/mol
Clé InChI: ZWSOCKXQUQHTFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as EMA401, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic and anti-inflammatory effects in preclinical studies.

Mécanisme D'action

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in many physiological processes, including blood pressure regulation, cell growth, and pain signaling. The AT2R is expressed in many tissues throughout the body, including the brain, heart, and kidneys.
By blocking the AT2R, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid inhibits the downstream signaling pathways that are involved in pain and inflammation. Specifically, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activation of the p38 MAPK pathway, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to improve renal function in animal models of kidney disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its high selectivity for the AT2R. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is also relatively easy to synthesize and has good stability.
One of the limitations of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid also has a relatively short half-life, which may limit its therapeutic potential.

Orientations Futures

There are many potential future directions for the research and development of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is in the development of novel formulations that improve the solubility and bioavailability of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is in the development of combination therapies that target multiple pain and inflammation pathways.
In addition, there is growing interest in the role of the AT2R in various disease conditions, including cardiovascular disease, diabetes, and cancer. Further research into the role of the AT2R and the potential therapeutic applications of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid in these disease conditions may lead to new treatment options for patients.

Méthodes De Synthèse

The synthesis of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid as a white powder.

Applications De Recherche Scientifique

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with conventional pain medications. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have analgesic effects in preclinical studies by blocking the AT2R, which is involved in pain signaling pathways.
In addition to its potential use in pain management, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been studied for its anti-inflammatory effects. Inflammation is a major contributor to many disease conditions, including arthritis, asthma, and inflammatory bowel disease. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation in preclinical studies by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Formule moléculaire

C16H17NO5S

Poids moléculaire

335.4 g/mol

Nom IUPAC

4-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-14(10-11(15)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

Clé InChI

ZWSOCKXQUQHTFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

SMILES canonique

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.